3,3-Dimethyl-1,3-dihydro-2-benzofuran-5-amine
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Overview
Description
3,3-Dimethyl-1,3-dihydroisobenzofuran-5-amine is an organic compound with the molecular formula C10H13NO. It belongs to the class of isobenzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-dihydroisobenzofuran-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indane derivatives with molecular oxygen in subcritical water, which leads to the formation of isobenzofuran derivatives . This method is environmentally benign and does not require a catalyst.
Industrial Production Methods
Industrial production of 3,3-Dimethyl-1,3-dihydroisobenzofuran-5-amine may involve large-scale synthesis using similar cyclization reactions. The use of subcritical water as a reaction medium is advantageous due to its eco-friendly nature and efficiency in producing high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,3-dihydroisobenzofuran-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones.
Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuran ring.
Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuran derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3,3-Dimethyl-1,3-dihydroisobenzofuran-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,3-dihydroisobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in radical scavenging activities, which can protect cells from oxidative damage . Additionally, its derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-1,3-dihydroisobenzofuran-5-amine: Shares a similar core structure but differs in the position and number of methyl groups.
Isobenzofuran-1(3H)-one: A simpler derivative with a similar isobenzofuran ring but lacking the amine group.
Uniqueness
3,3-Dimethyl-1,3-dihydroisobenzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3,3-dimethyl-1H-2-benzofuran-5-amine |
InChI |
InChI=1S/C10H13NO/c1-10(2)9-5-8(11)4-3-7(9)6-12-10/h3-5H,6,11H2,1-2H3 |
InChI Key |
IMXNSPFBSCZEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CO1)C=CC(=C2)N)C |
Origin of Product |
United States |
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